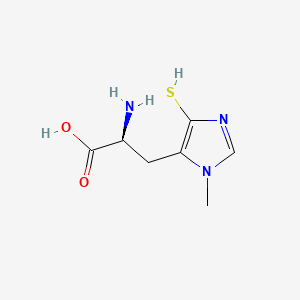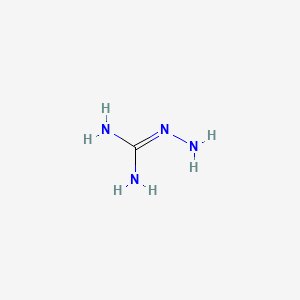
Aminoguanidine
Übersicht
Beschreibung
Pimagedin, auch bekannt als Aminoguanidin, ist eine kleine organische Verbindung mit der chemischen Formel CH6N4. Es wurde vor allem wegen seiner potenziellen therapeutischen Wirkung bei der Behandlung der diabetischen Nephropathie untersucht. Pimagedin wirkt als Inhibitor der Diaminoxidase und der Stickstoffoxidsynthase und trägt zur Reduzierung des Spiegels von fortgeschrittenen Glykierungsendprodukten (AGEs) bei, indem es mit reaktiven Dicarbonylverbindungen wie 3-Desoxyglucosone, Glyoxal und Methylglyoxal interagiert .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Pimagedin kann auf verschiedene Weise synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Hydrazin mit Cyanamid unter kontrollierten Bedingungen. Die Reaktion verläuft typischerweise wie folgt:
- Hydrazin reagiert mit Cyanamid unter Bildung von Aminoguanidin.
- Die Reaktion wird in einem wässrigen Medium bei einer Temperatur von etwa 50-60 °C durchgeführt.
- Das Produkt wird dann durch Umkristallisation gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion von Pimagedin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
- Große Reaktionsbehälter zur Aufnahme der Reaktanten.
- Kontinuierliche Überwachung der Reaktionsbedingungen, um eine optimale Ausbeute zu gewährleisten.
- Einsatz fortschrittlicher Reinigungstechniken wie Chromatographie, um hochreines Pimagedin zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pimagedin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Pimagedin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch unter bestimmten Bedingungen Reduktionsreaktionen eingehen.
Substitution: Pimagedin kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel kann Natriumborhydrid verwendet werden.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden bei Substitutionsreaktionen eingesetzt.
Wichtigste gebildete Produkte
Oxidation: Die Oxidation von Pimagedin kann zur Bildung von Guanidinderivaten führen.
Reduktion: Reduktionsreaktionen führen typischerweise zu Aminoguanidinderivaten.
Substitution: Substitutionsreaktionen können eine breite Palette an substituierten Guanidinverbindungen erzeugen.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung anderer Verbindungen verwendet.
Biologie: Untersucht für seine Rolle bei der Hemmung der Bildung von AGEs, die an verschiedenen altersbedingten Krankheiten beteiligt sind.
Medizin: Erforscht für sein therapeutisches Potenzial bei der Behandlung der diabetischen Nephropathie und anderer Komplikationen von Diabetes.
Industrie: Einsatz bei der Herstellung von Pharmazeutika und als Stabilisator in bestimmten industriellen Prozessen
Wirkmechanismus
Pimagedin übt seine Wirkung hauptsächlich durch Hemmung der Bildung von glykosylierten Proteinen (AGEs) aus. Dies erreicht es durch:
Hemmung der Aldose-Reduktase: Dieses Enzym ist am Polyolweg beteiligt, der zur Bildung von AGEs beiträgt.
Hemmung der Diaminoxidase und der Stickstoffoxidsynthase: Diese Enzyme sind an der Produktion von reaktiven Sauerstoffspezies bzw. Stickstoffoxid beteiligt
Wirkmechanismus
Pimagedine exerts its effects primarily by inhibiting the formation of glycosylated proteins (AGEs). It achieves this by:
Inhibiting Aldose Reductase: This enzyme is involved in the polyol pathway, which contributes to the formation of AGEs.
Inhibiting Diamine Oxidase and Nitric Oxide Synthase: These enzymes are involved in the production of reactive oxygen species and nitric oxide, respectively
Vergleich Mit ähnlichen Verbindungen
Pimagedin wird oft mit anderen AGE-Inhibitoren verglichen, wie z. B.:
Alagebrium: Im Gegensatz zu Pimagedin bricht Alagebrium bestehende AGE-Quervernetzungen auf.
Benfotiamin: Diese Verbindung wirkt, indem sie mehrere Pfade blockiert, die zur AGE-Bildung führen.
Pyridoxamin: Hemmt die Bildung von AGEs, indem es reaktive Carbonylzwischenprodukte abräumt.
Pimagedin ist einzigartig in seiner dualen Hemmung der Diaminoxidase und der Stickstoffoxidsynthase, was es von anderen AGE-Inhibitoren unterscheidet .
Eigenschaften
IUPAC Name |
2-aminoguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4/c2-1(3)5-4/h4H2,(H4,2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMNKKUPIHEESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1937-19-5 (hydrochloride) | |
| Record name | Pimagedine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5040964 | |
| Record name | Aminoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pimagedine reportedly inhibits the formation of glycosylated proteins (advanced glycosylation end-products) and has other actions including inhibition of aldose reductase. | |
| Record name | Pimagedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
79-17-4 | |
| Record name | Aminoguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimagedine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimagedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMAGEDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCQ4EZQ113 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


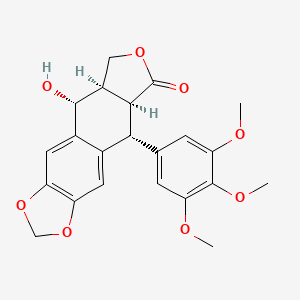
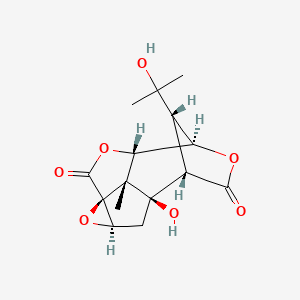
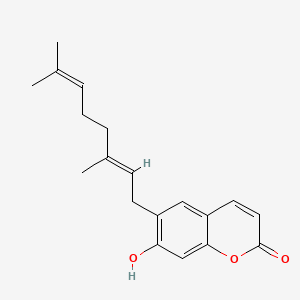
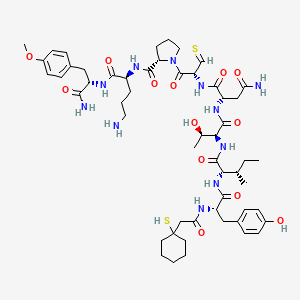
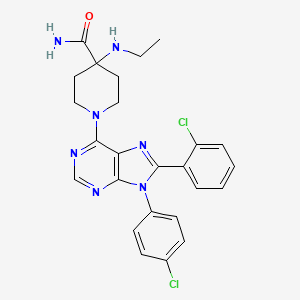
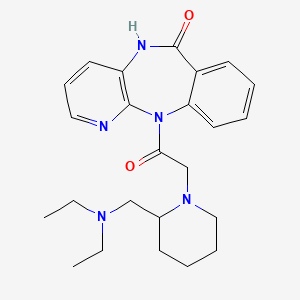
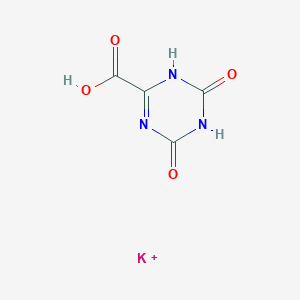
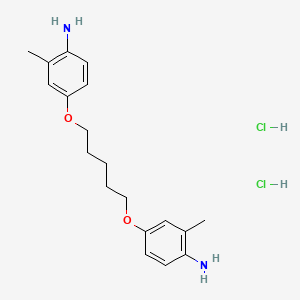
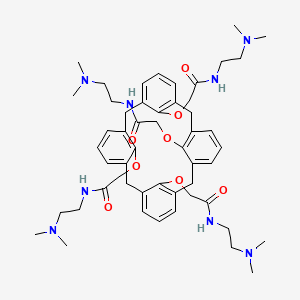
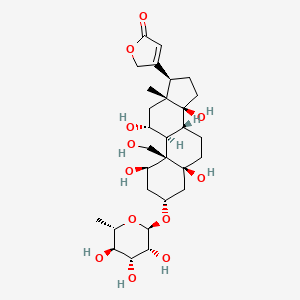
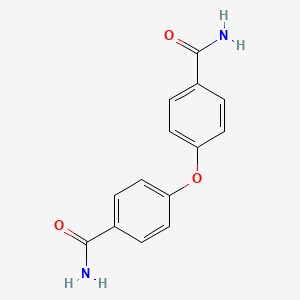
![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)
![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)
